(S)-Allylphos
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Allylphos is a chiral organophosphorus compound that has garnered significant interest in various fields of chemistry and industry. Its unique structure and properties make it a valuable reagent in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Allylphos typically involves the use of chiral ligands and catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of prochiral substrates using chiral phosphine ligands. The reaction conditions often include the use of solvents like toluene or dichloromethane, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(S)-Allylphos undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.
Scientific Research Applications
(S)-Allylphos has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is used in the production of fine chemicals and agrochemicals, where stereochemistry is crucial.
Mechanism of Action
The mechanism by which (S)-Allylphos exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its chiral nature allows it to bind selectively to specific sites, influencing the activity of these targets. The pathways involved often include the modulation of catalytic activity and the stabilization of transition states in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
®-Allylphos: The enantiomer of (S)-Allylphos, with similar chemical properties but different biological activities.
Triphenylphosphine: A common phosphine ligand, but lacks the chiral properties of this compound.
Diethylphosphine: Another phosphine compound, but with different steric and electronic properties.
Uniqueness
This compound stands out due to its chiral nature, making it highly valuable in asymmetric synthesis. Its ability to selectively interact with chiral centers in molecules provides a significant advantage in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
N-benzhydryl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H28NO2P/c1-2-25-37(36(28-15-5-3-6-16-28)29-17-7-4-8-18-29)40-38-32-23-21-26-13-9-11-19-30(26)34(32)35-31-20-12-10-14-27(31)22-24-33(35)39-40/h2-24,36H,1,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIZXLJNZAFWEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C(C1=CC=CC=C1)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4)C6=C(O3)C=CC7=CC=CC=C76 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H28NO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.